molecular formula C16H18N2O B14809509 2-[(E)-(3,4-dimethylphenyl)diazenyl]-4-ethylphenol

2-[(E)-(3,4-dimethylphenyl)diazenyl]-4-ethylphenol

Cat. No.: B14809509
M. Wt: 254.33 g/mol
InChI Key: SLODPXJLGGQSJE-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol is an organic compound with the molecular formula C16H18N2O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) bonded to aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-ethylphenol in an alkaline medium to yield the desired azo compound.

Industrial Production Methods

In industrial settings, the production of 2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise temperatures and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethylphenyl)diazenyl]-4-methylphenol
  • 2-[(3,4-dimethylphenyl)diazenyl]-4-chlorophenol
  • 2-[(3,4-dimethylphenyl)diazenyl]-4-nitrophenol

Uniqueness

2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its solubility and alters its reactivity compared to its methyl, chloro, or nitro-substituted analogs.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)diazenyl]-4-ethylphenol

InChI

InChI=1S/C16H18N2O/c1-4-13-6-8-16(19)15(10-13)18-17-14-7-5-11(2)12(3)9-14/h5-10,19H,4H2,1-3H3

InChI Key

SLODPXJLGGQSJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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